molecular formula C10H12N2O2 B11979380 N'-(3-Methoxybenzylidene)acetohydrazide CAS No. 59670-24-5

N'-(3-Methoxybenzylidene)acetohydrazide

Cat. No.: B11979380
CAS No.: 59670-24-5
M. Wt: 192.21 g/mol
InChI Key: HZOPARCQLLTSFR-YRNVUSSQSA-N
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Description

N’-(3-Methoxybenzylidene)acetohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol This compound is a derivative of acetohydrazide and features a methoxybenzylidene group attached to the nitrogen atom of the hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Methoxybenzylidene)acetohydrazide can be synthesized through the condensation reaction between 3-methoxybenzaldehyde and acetohydrazide. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions . The general reaction scheme is as follows:

3-Methoxybenzaldehyde+AcetohydrazideN’-(3-Methoxybenzylidene)acetohydrazide\text{3-Methoxybenzaldehyde} + \text{Acetohydrazide} \rightarrow \text{N'-(3-Methoxybenzylidene)acetohydrazide} 3-Methoxybenzaldehyde+Acetohydrazide→N’-(3-Methoxybenzylidene)acetohydrazide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

N’-(3-Methoxybenzylidene)acetohydrazide can be compared with other similar compounds, such as:

  • N’-(4-Methoxybenzylidene)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Conclusion

N’-(3-Methoxybenzylidene)acetohydrazide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions, and its potential as a therapeutic agent makes it a subject of ongoing research.

Properties

CAS No.

59670-24-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-4-3-5-10(6-9)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+

InChI Key

HZOPARCQLLTSFR-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

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